Antiproliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold Enhancement Over Gallium Acetylacetonate
This compound (identified as 'compound 5476423' in the primary literature) was evaluated alongside compound 7919469 for antiproliferative activity against gallium-resistant (R) human lung adenocarcinoma A549 cells. The IC₅₀ value for compound 5476423 against R-cells demonstrated an 80-fold increase in potency compared to gallium acetylacetonate (GaAcAc), the baseline gallium-based anticancer agent [1]. By contrast, compound 7919469 showed a 13-fold increase. In combination, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold. Furthermore, treatment with compound 5476423 significantly suppressed the elevated AXL protein expression characteristic of R-cells relative to gallium-sensitive (S) cells [1].
| Evidence Dimension | Antiproliferative potency in gallium-resistant A549 lung adenocarcinoma cells (IC₅₀ potency fold-change vs. GaAcAc baseline) |
|---|---|
| Target Compound Data | 80-fold increased potency relative to GaAcAc; GaAcAc efficacy enhanced 2-fold in combination; AXL protein expression significantly suppressed |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc): baseline potency = 1×; compound 7919469: 13-fold increased potency; AXL expression elevated in R-cells vs. S-cells at baseline |
| Quantified Difference | 80-fold (compound 5476423) vs. 13-fold (compound 7919469) vs. 1-fold (GaAcAc baseline) |
| Conditions | Gallium-sensitive (S) and gallium-resistant (R) human lung adenocarcinoma A549 cell lines; AXL kinase homology model-based virtual screening followed by in vitro antiproliferative assay |
Why This Matters
This is the only peer-reviewed, quantitative potency measurement directly attributed to this specific compound, demonstrating an 80-fold potency advantage over the clinical-stage gallium agent in the therapeutically challenging context of acquired gallium resistance; this datum is essential for justifying selection in oncology-focused screening cascades targeting the AXL kinase axis.
- [1] Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. PMID: 25155333. View Source
